molecular formula C14H17NO3 B8628120 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid CAS No. 257632-90-9

2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid

Cat. No.: B8628120
CAS No.: 257632-90-9
M. Wt: 247.29 g/mol
InChI Key: FVELXHDVMUGUSC-UHFFFAOYSA-N
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Description

2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with a 2,2-dimethylpropyl group and an acetic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid typically involves the formation of the benzoxazole ring followed by the introduction of the 2,2-dimethylpropyl group and the acetic acid moiety. One common method includes the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The benzoxazole ring and the acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound could be used in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring and the acetic acid moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]amine
  • **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]ethanol
  • **2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]propanoic acid

Uniqueness

Compared to these similar compounds, 2-(2-Neopentylbenzo[d]oxazol-5-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

257632-90-9

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]acetic acid

InChI

InChI=1S/C14H17NO3/c1-14(2,3)8-12-15-10-6-9(7-13(16)17)4-5-11(10)18-12/h4-6H,7-8H2,1-3H3,(H,16,17)

InChI Key

FVELXHDVMUGUSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=C(O1)C=CC(=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl[(2,2-dimethylpropyl)benzoxazol-5-yl]acetate [from step 6] (5.00 g, 0.0185 mole) was dissolved in methanol (5 ml) and then a solution of sodium hydroxide (0.81 g, 0.0204 mole) in water (5 ml) was added slowly over 20 minutes, maintaining the temperature below 25° C. by external cooling. Once the addition was complete, the mixture was allowed to stir at room temperature for 1 hour. The reaction mixture was poured slowly into water (50 ml) and concentrated hydrochloride acid was added until the pH of the mixture was below pH6. The mixture was stirred for 1 hour then filtered and the solid was washed thoroughly with water and dried. Trituration with hexane gave [(2,2-dimethylpropyl)benzoxazol-5yl]acetic acid (4.51 g) as a white solid, m.p. 108-109° C.
Name
Methyl[(2,2-dimethylpropyl)benzoxazol-5-yl]acetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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